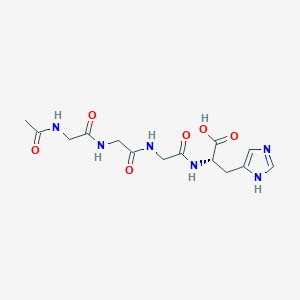
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- is a heterocyclic compound that features a benzimidazole core with a chlorine atom at the 4-position and a pyridine ring at the 2-position. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids, followed by chlorination and subsequent reaction with pyridine derivatives. One common synthetic route includes:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or its derivatives to form benzimidazole.
Chlorination: The benzimidazole derivative is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Pyridine Substitution: The chlorinated benzimidazole undergoes a substitution reaction with a pyridine derivative to yield the final product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad-spectrum antimicrobial activity.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities.
4-Substituted Benzimidazoles: Compounds with different substituents at the 4-position, affecting their chemical reactivity and biological properties.
The uniqueness of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
84123-84-2 |
|---|---|
Fórmula molecular |
C12H8ClN3 |
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
4-chloro-2-pyridin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16) |
Clave InChI |
DATHLKQKULDDGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


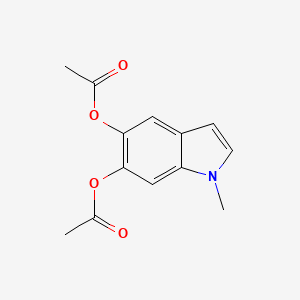
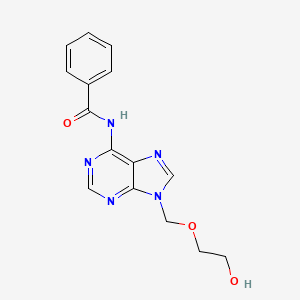
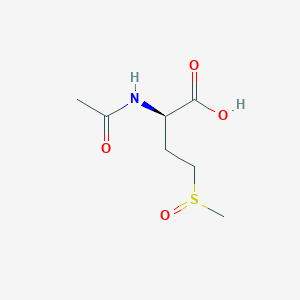
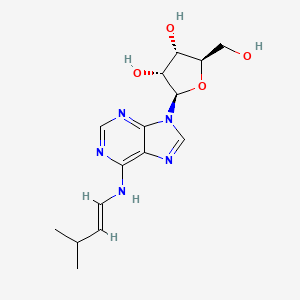
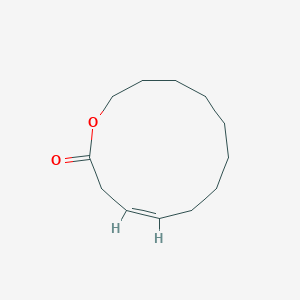

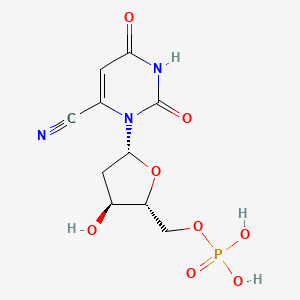
methanol](/img/structure/B12934197.png)
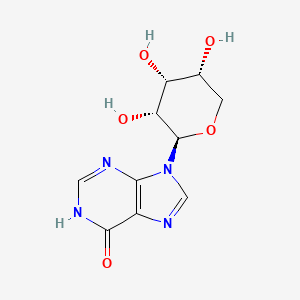
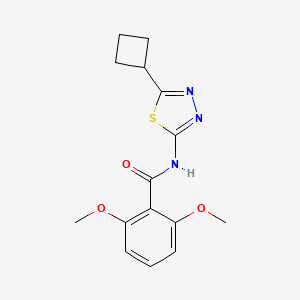
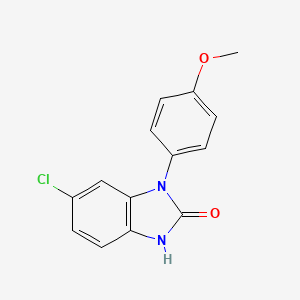
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
